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Compound of Interest

Compound Name: ML202

Cat. No.: B560308 Get Quote

Application Notes and Protocols for ML202
Disclaimer: The compound identifier "ML202" is associated with two distinct molecules in

scientific literature: an activator of Pyruvate Kinase M2 (PKM2) and an inhibitor of the Kir2.1

potassium channel (more commonly known as ML133). This document provides detailed

application notes and protocols for both compounds to ensure clarity and accuracy for

researchers. Please verify the specific compound of interest for your research.

Part 1: ML202 - Pyruvate Kinase M2 (PKM2)
Activator
Overview
ML202 is a potent and specific allosteric activator of the M2 isoform of human pyruvate kinase

(PKM2).[1][2] PKM2 is a key enzyme in the glycolytic pathway and is known to play a crucial

role in cancer metabolism. By activating PKM2, ML202 promotes the tetrameric, more active

state of the enzyme, which can shift cancer cell metabolism from aerobic glycolysis (the

Warburg effect) towards oxidative phosphorylation. This metabolic reprogramming can

suppress tumor growth.
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Parameter Value Species/System Reference

IC50 73 nM Human PKM2 [1]

Selectivity

Little to no activity

against PKM1, PKL,

and PKR isoforms

Human [1]

Related Compound

(ML265) AC50
92 nM Human PKM2 [3]

Signaling Pathway
The M2 isoform of pyruvate kinase (PKM2) is a critical regulator of cellular metabolism,

particularly in cancer cells. It catalyzes the final step of glycolysis, the conversion of

phosphoenolpyruvate (PEP) to pyruvate. PKM2 can exist as a highly active tetramer or a less

active dimer. The dimeric form allows for the accumulation of glycolytic intermediates that can

be shunted into biosynthetic pathways, supporting cell proliferation. Various signaling

pathways, including those driven by growth factors and oncogenes, can influence the

oligomeric state and activity of PKM2. ML202 acts as an allosteric activator, promoting the

formation of the active tetrameric state. This shifts the metabolic balance back towards

pyruvate and subsequent ATP production through oxidative phosphorylation, thereby

countering the anabolic metabolism favored by cancer cells.
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Caption: PKM2 activation by ML202 shifts metabolism from anabolic pathways towards

oxidative phosphorylation.
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Experimental Protocols
In Vitro PKM2 Activation Assay

This protocol is adapted from a luminescent pyruvate kinase activation assay.

Reagents and Materials:

Recombinant human PKM2 protein

Phosphoenolpyruvate (PEP)

Adenosine diphosphate (ADP)

ML202 stock solution (in DMSO)

Assay buffer: 50 mM Imidazole pH 7.2, 50 mM KCl, 7 mM MgCl2, 0.01% Tween-20,

0.05% BSA

Kinase-Glo® Luminescent Kinase Assay Kit

384-well white microtiter plates

Plate reader capable of measuring luminescence

Procedure:

Prepare a serial dilution of ML202 in DMSO.

In a 384-well plate, add 23 nL of the ML202 dilutions.

Prepare a master mix containing assay buffer, PKM2 (final concentration ~0.1 nM), PEP

(final concentration 0.5 mM), and ADP (final concentration 0.1 mM).

Dispense 4 µL of the master mix into each well containing the compound.

Incubate the plate at room temperature for 30-60 minutes.
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Add Kinase-Glo® reagent according to the manufacturer's instructions to measure the

amount of ATP produced.

Measure luminescence using a plate reader.

Calculate the half-maximal activation concentration (AC50) from the dose-response curve.

Cell-Based Assay for PKM2 Activation

This protocol outlines a general method to assess the effect of ML202 on cancer cell

metabolism.

Reagents and Materials:

Cancer cell line known to express PKM2 (e.g., H1299)

Cell culture medium and supplements

ML202

Lactate assay kit

Oxygen consumption rate (OCR) measurement system (e.g., Seahorse XF Analyzer)

Cell lysis buffer

Protein quantification assay (e.g., BCA)

Procedure:

Seed cells in appropriate culture plates (e.g., 96-well plates for lactate assay, Seahorse

plates for OCR).

Allow cells to adhere overnight.

Treat cells with varying concentrations of ML202 for a specified time (e.g., 24 hours).

Lactate Production: Collect the culture medium and measure lactate concentration using a

commercial kit. Normalize the lactate levels to the total protein content of the cells in each
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well.

Oxygen Consumption Rate: Measure the OCR of the treated cells using a Seahorse XF

Analyzer to assess changes in oxidative phosphorylation.

Analyze the data to determine if ML202 treatment leads to a decrease in lactate

production and an increase in oxygen consumption, consistent with PKM2 activation.

Part 2: ML133 (also referred to as ML202) - Kir2.1
Potassium Channel Inhibitor
Overview
ML133 is a selective inhibitor of the Kir2.x family of inwardly rectifying potassium channels, with

a notable potency for Kir2.1. These channels are crucial for maintaining the resting membrane

potential in various excitable cells, including neurons and cardiomyocytes. Inhibition of Kir2.1

channels can lead to membrane depolarization, which has implications for cellular excitability

and signaling. ML133 has been used as a pharmacological tool to study the physiological roles

of Kir2.1 channels.

Quantitative Data
Parameter Value Conditions

Species/Syste
m

Reference

IC50 1.8 µM pH 7.4 Human Kir2.1

IC50 290 nM pH 8.5 Human Kir2.1

Selectivity vs.

Kir1.1
IC50 > 300 µM Human

Selectivity vs.

Kir4.1
IC50 = 76 µM Human

Selectivity vs.

Kir7.1
IC50 = 33 µM Human

Signaling Pathway
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Kir2.1 is an inwardly rectifying potassium channel that plays a critical role in setting the resting

membrane potential of excitable cells. It allows potassium ions (K+) to flow more easily into the

cell than out, which helps to maintain a negative membrane potential close to the potassium

equilibrium potential. This stabilization of the resting membrane potential is essential for normal

cellular function, including neuronal excitability and cardiac action potential duration. ML133

acts as a blocker of the Kir2.1 channel pore, preventing the efflux of potassium ions. This

inhibition leads to a depolarization of the cell membrane, making the cell more excitable. In the

context of microglia, this depolarization has been shown to reduce proliferation and attenuate

neuropathic pain.
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Caption: ML133 inhibits the Kir2.1 channel, leading to membrane depolarization and altered

cellular function.

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology

This protocol is a standard method for measuring the activity of ion channels like Kir2.1.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b560308?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagents and Materials:

HEK293 cells stably expressing Kir2.1

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH

adjusted to 7.4 with NaOH)

Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted

to 7.2 with KOH)

ML133 stock solution (in DMSO)

Patch-clamp rig with amplifier, digitizer, and data acquisition software

Borosilicate glass capillaries for pulling patch pipettes

Procedure:

Pull patch pipettes with a resistance of 2-5 MΩ when filled with internal solution.

Establish a whole-cell recording configuration on a Kir2.1-expressing cell.

Hold the cell at a holding potential of -80 mV.

Apply a series of voltage steps (e.g., from -120 mV to +40 mV in 10 mV increments) to

elicit Kir2.1 currents.

Perfuse the cell with the external solution containing a known concentration of ML133.

Repeat the voltage-step protocol to measure the current in the presence of the inhibitor.

Wash out the compound with the control external solution.

Analyze the current inhibition at different voltages and concentrations to determine the

IC50.

In Vivo Administration for Neuropathic Pain Model

This protocol is based on a study investigating the role of microglial Kir2.1 in neuropathic pain.
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Animal Model:

Use a validated model of neuropathic pain, such as the spared nerve injury (SNI) model in

rats or mice.

Reagents and Materials:

ML133 hydrochloride, dissolved in sterile saline or artificial cerebrospinal fluid (aCSF)

Hamilton syringe for intrathecal injection

Anesthesia

Procedure:

Anesthetize the animal according to approved protocols.

Perform an intrathecal injection of ML133 at the desired dose. A typical volume for mice is

5-10 µL.

The injection site is typically between the L5 and L6 vertebrae.

Allow the animal to recover from anesthesia.

Assess neuropathic pain behaviors at various time points post-injection using standard

methods (e.g., von Frey filaments for mechanical allodynia, Hargreaves test for thermal

hyperalgesia).

A control group receiving vehicle injection should be included.

At the end of the experiment, spinal cord tissue can be collected for further analysis (e.g.,

immunohistochemistry for microglial markers).
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Caption: General experimental workflow for in vitro and in vivo studies using ML202/ML133.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [ML202 dosage and administration guidelines].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560308#ml202-dosage-and-administration-
guidelines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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